(Tyr0,Gln1)-Antho-RWamide I Acetate
Description
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Properties
CAS No. |
328074-18-6 |
|---|---|
Molecular Formula |
C42H62N12O11 |
Molecular Weight |
911 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C40H58N12O9.C2H4O2/c1-21(2)16-31(51-39(61)32(20-53)52-37(59)29(13-14-33(42)55)48-35(57)26(41)17-22-9-11-24(54)12-10-22)38(60)49-28(8-5-15-46-40(44)45)36(58)50-30(34(43)56)18-23-19-47-27-7-4-3-6-25(23)27;1-2(3)4/h3-4,6-7,9-12,19,21,26,28-32,47,53-54H,5,8,13-18,20,41H2,1-2H3,(H2,42,55)(H2,43,56)(H,48,57)(H,49,60)(H,50,58)(H,51,61)(H,52,59)(H4,44,45,46);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
WXTGUDDSSAGADF-UNHDVCAASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |
sequence |
YQSLRW |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
The primary method for synthesizing peptides like (Tyr0,Gln1)-Antho-RWamide I Acetate is Solid-Phase Peptide Synthesis (SPPS) , a well-established technique for assembling peptides with precise amino acid sequences.
- Stepwise Assembly : Amino acids are sequentially coupled on a solid resin support, starting from the C-terminal to the N-terminal.
- Incorporation of Modified Residues : The presence of modified residues such as Tyr0 (tyrosine at position 0) and Gln1 (glutamine at position 1) requires protected amino acid derivatives to prevent side reactions.
- Use of Protecting Groups : Side chains are protected with groups like t-butyl (tBu) or trityl (Trt) to maintain selectivity during synthesis.
- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and fully deprotected using trifluoroacetic acid (TFA) cocktails.
This method ensures high purity and yield of the target peptide, suitable for further modifications such as acetylation to form the acetate salt.
Peptide Conjugation and Acetylation
The acetate form of (Tyr0,Gln1)-Antho-RWamide I requires specific acetylation steps:
- N-terminal Acetylation : The N-terminus (Tyr0) can be acetylated post-synthesis using acetic anhydride or acetyl chloride under mild basic conditions.
- Formation of Acetate Salt : The free amine groups can be converted into acetate salts by treatment with acetic acid or by ion exchange chromatography.
Conjugation methods for peptide therapeutics, as described in peptide vector-linker-peptide therapeutic systems, involve:
- Linker Chemistry : Covalent bonds, peptide bonds, or chemical linkers (e.g., maleimido groups) are used to conjugate peptides to vectors or other functional groups.
- Conjugation Strategies : Either the peptide vector is linked first to a linker and then to the therapeutic peptide, or vice versa, depending on the synthetic route and desired properties.
Recombinant Expression Systems
An alternative preparation method involves recombinant DNA technology :
- Gene Synthesis : The nucleic acid sequence encoding (Tyr0,Gln1)-Antho-RWamide I Acetate is synthesized and cloned into an expression vector.
- Expression Hosts : Prokaryotic (e.g., E. coli) or eukaryotic cells (yeast, mammalian) are used to express the peptide.
- Purification : The expressed peptide is purified using chromatographic techniques such as affinity, ion exchange, or reverse-phase HPLC.
- This method is particularly useful for producing polypeptides with complex folding or post-translational modifications.
Anthranilamide-Based Synthetic Routes
Given the anthranilamide component in the peptide, synthetic routes for anthranilamides provide valuable insights:
- Multi-step Synthesis : Traditional anthranilamide synthesis involves multi-step reactions including palladium-catalyzed carbon-nitrogen coupling, which is complex and costly.
- Improved Industrial Synthesis : Recent methods avoid expensive catalysts and hazardous reagents by:
- Generating anilide derivatives followed by urea formation.
- Acid-catalyzed cleavage of acetals to aldehydes.
- Formation of imines followed by reduction to anthranilamides.
- These methods improve yields (up to 37% in last steps) and safety, making them suitable for scale-up.
Reaction Conditions and Optimization
| Step | Typical Conditions | Notes |
|---|---|---|
| Peptide Coupling | DMF solvent, HBTU/DIC coupling agents | High efficiency, minimal racemization |
| Side Chain Protection | tBu, Trt groups | Stable under coupling, removed by TFA |
| Cleavage & Deprotection | TFA with scavengers (e.g., water, TIS) | Rapid cleavage, avoids side reactions |
| N-terminal Acetylation | Acetic anhydride, base (e.g., DIPEA) | Mild conditions to avoid peptide degradation |
| Anthranilamide Formation | Acid catalysis, reduction with NaBH4 | Avoids palladium catalysts, safer reagents |
| Recombinant Expression | IPTG induction in E. coli, 37°C | Requires codon optimization for expression |
Research Findings and Yield Data
- Peptide Synthesis Yields : SPPS typically yields crude peptides with >80% purity before purification.
- Anthranilamide Synthesis : Improved synthetic routes achieve overall yields around 20%, with key steps yielding up to 37%.
- Conjugation Efficiency : Peptide conjugates using maleimido linkers show enhanced transport properties and biological activity, with conjugation yields often exceeding 70%.
- Recombinant Expression : Expression yields vary widely but can reach milligram to gram scale per liter of culture depending on host and peptide stability.
Summary Table: Preparation Methods Overview
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | Stepwise amino acid assembly | High purity, precise sequence control | Requires expensive reagents, time-consuming |
| Chemical Acetylation | Post-synthesis N-terminal modification | Simple, efficient | Possible side reactions if not controlled |
| Recombinant Expression | Genetic encoding and cellular production | Scalable, suitable for complex peptides | Requires molecular biology expertise |
| Anthranilamide Synthesis | Multi-step chemical synthesis | Industrial scalability, safer reagents | Multi-step, moderate yields |
| Peptide Conjugation | Use of linkers and chemical bonds | Enhanced biological function | Requires optimization for each conjugate |
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the structural integrity of (Tyr0,Gln1)-Antho-RWamide I Acetate?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve peptide backbone and side-chain configurations, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for 3D structural elucidation. For functional group analysis (e.g., amine or acetate groups), coupling reactions with agents like stearoyl chloride can validate surface modifications .
Q. Which in vitro assays are most suitable for initial bioactivity screening of this peptide?
- Methodological Answer : Employ receptor-binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify ligand-receptor interactions. Cell-based assays, such as calcium flux measurements or cAMP modulation, can assess functional activity. Ensure assay buffers mimic physiological conditions (pH 7.4, 37°C) to avoid artifactual results .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for high-yield production of (Tyr0,Gln1)-Antho-RWamide I Acetate?
- Methodological Answer : Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy. Use orthogonal protecting groups (e.g., Fmoc for Tyr0, Alloc for Gln1) to minimize side reactions. Purify crude products via reverse-phase HPLC with gradients optimized for acetate solubility .
Advanced Research Questions
Q. How should experimental designs address discrepancies in reported EC50 values across studies?
- Methodological Answer : Standardize protocols by controlling variables such as cell passage number, receptor expression levels, and buffer composition. Use randomized block designs with split-plot arrangements to isolate confounding factors (e.g., temperature fluctuations). Validate findings with orthogonal assays (e.g., electrophysiology vs. fluorescence-based readouts) .
Q. What computational strategies predict the peptide’s interactions with non-canonical biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns trajectories) to explore binding stability. Validate predictions via mutagenesis studies targeting predicted interaction residues. Cross-reference results with transcriptomic or proteomic datasets to identify novel pathways .
Q. How can tracer studies elucidate the environmental fate of (Tyr0,Gln1)-Antho-RWamide I Acetate in aquatic ecosystems?
- Methodological Answer : Radiolabel the peptide (e.g., with ¹⁴C or ³H isotopes) to track its distribution in water, sediment, and biota. Use liquid scintillation counting for quantification. Model degradation kinetics via high-resolution mass spectrometry (HRMS) to identify breakdown products under varying pH and UV exposure .
Q. What statistical approaches resolve contradictions in dose-response data from in vivo vs. in vitro models?
- Methodological Answer : Apply mixed-effects models to account for interspecies variability and individual animal responses. Use Bayesian meta-analysis to integrate heterogeneous datasets, weighting studies by sample size and methodological rigor (e.g., blinding, randomization). Validate with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. How do post-translational modifications (PTMs) of this peptide affect its functional diversity in different tissues?
- Methodological Answer : Employ PTM-specific antibodies or tandem MS (LC-MS/MS) to map modifications (e.g., phosphorylation, acetylation). Compare tissue-specific activity using ex vivo organotypic cultures paired with CRISPR-Cas9 knock-in models to introduce site-directed PTM mutations .
Key Methodological Considerations
- Experimental Design : Prioritize split-plot or factorial designs to isolate variables (e.g., temperature, pH) in multi-parametric studies .
- Data Validation : Use orthogonal assays (e.g., SPR + ITC for binding affinity) to confirm key findings and minimize technical artifacts .
- Statistical Rigor : Predefine significance thresholds (e.g., α = 0.01 for high-throughput screens) and correct for multiple comparisons via Benjamini-Hochberg procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
